2-Chloro-4-methylpyridine-3-sulfonamide
Overview
Description
2-Chloro-4-methylpyridine-3-sulfonamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the fourth position, and a sulfonamide group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylpyridine-3-sulfonamide typically involves the chlorination of 4-methylpyridine followed by sulfonation and subsequent amination. One common method involves the following steps:
Chlorination: 4-Methylpyridine is treated with a chlorinating agent such as thionyl chloride (SOCl₂) to introduce the chloro group at the second position.
Sulfonation: The chlorinated product is then subjected to sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.
Amination: Finally, the sulfonyl chloride intermediate is reacted with ammonia (NH₃) or an amine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include 2-chloro-4-formylpyridine-3-sulfonamide or 2-chloro-4-carboxypyridine-3-sulfonamide.
Reduction: Products include 2-chloro-4-methylpyridine-3-amine.
Scientific Research Applications
2-Chloro-4-methylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It serves as an intermediate in the production of herbicides and pesticides.
Material Science: It is utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyridine-3-sulfonyl chloride
- 2-Chloro-4-methylpyridine-3-sulfonic acid
- 2-Chloro-4-methylpyridine-3-amine
Uniqueness
2-Chloro-4-methylpyridine-3-sulfonamide is unique due to the presence of both a chloro and sulfonamide group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-4-methylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCNSTDKXZPMFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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